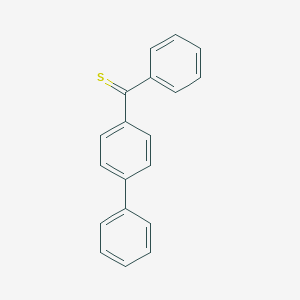

Phenyl-(4-phenylphenyl)methanethione

説明

Phenyl-(4-phenylphenyl)methanethione is an organic compound with the molecular formula C19H14S It is characterized by a thione group attached to a biphenyl structure

準備方法

Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylphenyl)methanethione can be synthesized through several methods. One common approach involves the reaction of 4-benzoylbiphenyl with hydrogen sulfide in the presence of hydrochloric acid in ethanol at temperatures ranging from -5°C to 10°C for 24 hours . Another method utilizes the Willgerodt-Kindler reaction, which involves the reaction of aldehydes with sulfur and morpholine under microwave irradiation in the presence of montmorillonite K-10 as a catalyst .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

化学反応の分析

Types of Reactions: Phenyl-(4-phenylphenyl)methanethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated biphenyl derivatives.

科学的研究の応用

Pharmaceutical Applications

Inhibition of Enzymes:

Phenyl-(4-phenylphenyl)methanethione derivatives have shown potential in inhibiting key enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial for the degradation of endocannabinoids like anandamide, which play roles in pain modulation and anxiety reduction. Studies indicate that compounds with similar structures can significantly impact neurodegenerative diseases, including Alzheimer's disease, by modulating the endocannabinoid system .

Cancer Treatment:

Research has highlighted the potential of this compound derivatives as inhibitors of fatty acid synthase (FASN), an enzyme implicated in cancer cell proliferation. Inhibiting FASN can lead to reduced lipid synthesis, which is essential for cancer cell growth. This mechanism positions these compounds as promising candidates for developing novel cancer therapies .

Materials Science Applications

Photoinitiators:

this compound has been explored as a photoinitiator in polymer chemistry. Photoinitiators are substances that generate reactive species upon exposure to light, initiating polymerization reactions. The ability of this compound to absorb light and facilitate chemical transformations makes it valuable in creating advanced materials with specific properties .

Mechanochromic Luminogens:

The compound is also utilized in synthesizing mechanochromic luminogens—materials that change color upon mechanical stress. This property is particularly useful in developing sensors and smart materials that respond to environmental changes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yield and purity. Characterization methods such as X-ray crystallography and NMR spectroscopy are employed to confirm the molecular structure and assess the compound's properties .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Case Study 2: Anticancer Activity

Another research focused on the anticancer activity of this compound derivatives against various cancer cell lines. The findings revealed dose-dependent inhibition of cell proliferation, with mechanisms linked to FASN inhibition and subsequent apoptosis induction in cancer cells .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Pharmaceutical | Enzyme inhibition (MGL, FAAH) | Modulates endocannabinoid levels |

| Cancer treatment (FASN inhibition) | Reduces lipid synthesis in cancer cells | |

| Materials Science | Photoinitiators for polymerization | Generates reactive species upon light exposure |

| Mechanochromic luminogens | Color change under mechanical stress |

作用機序

The mechanism of action of phenyl-(4-phenylphenyl)methanethione involves its interaction with molecular targets such as enzymes. The thione group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Phenyl-(4-phenylphenyl)methanethione can be compared with other thione-containing compounds such as:

Phenyl(morpholino)methanethione: This compound has a similar structure but includes a morpholine ring, which can influence its chemical reactivity and biological activity.

4-(Morpholin-4-yl)carbothioylbenzoic acid: This derivative has a carboxylic acid group, which can affect its solubility and interaction with biological targets.

生物活性

Phenyl-(4-phenylphenyl)methanethione, with the molecular formula C19H14S, is an organic compound featuring a thione group attached to a biphenyl structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The thione group in this compound is known to form covalent bonds with active site residues of enzymes, which can inhibit their activity. This interaction affects various biochemical pathways, contributing to its observed biological effects.

Key Reactions

- Oxidation : Can yield sulfoxides and sulfones.

- Reduction : Converts the thione group to thiol derivatives.

- Substitution : Electrophilic aromatic substitution can occur on the phenyl rings.

These reactions highlight the compound's versatility in chemical behavior, which may be exploited in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism likely involves disruption of bacterial enzyme function via covalent modification.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It has been identified as a fatty acid synthase (FASN) inhibitor, which is crucial in cancer metabolism. Elevated FASN activity is associated with poor prognosis in several cancers, including breast and prostate cancer. Inhibiting this enzyme could lead to reduced tumor growth and improved patient outcomes .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial effects on various bacterial strains.

- Findings : Demonstrated significant inhibition of bacterial growth, suggesting potential for development into an antimicrobial drug.

- Anticancer Mechanism Study :

- Enzyme Inhibition Assays :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other thione-containing compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenyl(morpholino)methanethione | Contains a morpholine ring | Varies; less potent than this compound |

| 4-(Morpholin-4-yl)carbothioylbenzoic acid | Includes a carboxylic acid group | Enhanced solubility; potential for drug development |

This table illustrates how structural variations can influence both chemical reactivity and biological efficacy.

特性

IUPAC Name |

phenyl-(4-phenylphenyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14S/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTNRGKNNFUCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322970 | |

| Record name | ([1,1'-Biphenyl]-4-yl)(phenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-32-4 | |

| Record name | [1,1′-Biphenyl]-4-ylphenylmethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ([1,1'-Biphenyl]-4-yl)(phenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。